molecular formula C26H38N2O9 B14766944 Phthalimidinoglutarimide-C3-O-PEG5-OH

Phthalimidinoglutarimide-C3-O-PEG5-OH

Cat. No.: B14766944
M. Wt: 522.6 g/mol
InChI Key: FTPDMCCRAMYUCR-UHFFFAOYSA-N
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Description

Phthalimidinoglutarimide-C3-O-PEG5-OH is a synthetic compound derived from the phthalimide-glutarimide scaffold, functionalized with a C3 alkyl chain, a polyethylene glycol (PEG5) linker, and a terminal hydroxyl (-OH) group. This structure combines the immunomodulatory properties of the phthalimidinoglutarimide core with enhanced solubility and biocompatibility due to the PEG spacer. The terminal hydroxyl group facilitates conjugation with other molecules, making it valuable in targeted drug delivery systems and PROTAC (Proteolysis-Targeting Chimera) development .

Properties

Molecular Formula

C26H38N2O9

Molecular Weight

522.6 g/mol

IUPAC Name

3-[7-[3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C26H38N2O9/c29-8-10-34-12-14-36-16-18-37-17-15-35-13-11-33-9-2-4-20-3-1-5-21-22(20)19-28(26(21)32)23-6-7-24(30)27-25(23)31/h1,3,5,23,29H,2,4,6-19H2,(H,27,30,31)

InChI Key

FTPDMCCRAMYUCR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalimidinoglutarimide-C3-O-PEG5-OH typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked through a series of chemical reactions to form the final compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

Phthalimidinoglutarimide-C3-O-PEG5-OH can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Phthalimidinoglutarimide-C3-O-PEG5-OH has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: In biological research, it can be used to study protein interactions and cellular processes due to its ability to modify biomolecules.

    Medicine: The compound has potential therapeutic applications, particularly in drug delivery systems, where the PEG chain enhances solubility and bioavailability.

    Industry: In industrial applications, this compound is used in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which Phthalimidinoglutarimide-C3-O-PEG5-OH exerts its effects involves its interaction with specific molecular targets and pathways. The phthalimide and glutarimide groups can bind to proteins and enzymes, modulating their activity. The PEG chain enhances the compound’s solubility and stability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Core Structure Variations

The phthalimidinoglutarimide core is shared among analogs such as Thalidomide-O-amido-PEG3-azide and Glutarimide-Isoindolinone-NH-PEG3-COOH. However, substitutions at the glutarimide nitrogen (e.g., -NH- vs. -O-) or isoindolinone modifications (e.g., isoindolinone vs. phthalimide) alter binding affinity for cereblon (CRBN), a key protein in ubiquitination pathways. For instance:

  • Thalidomide-O-amido-PEG3-azide (CAS 2380318-57-8) replaces the hydroxyl group with an azide, enabling click chemistry applications but reducing hydrogen-bonding capacity .

Linker and PEG Chain Length

The C3-O-PEG5 linker in the target compound balances flexibility and steric hindrance. Key comparisons include:

Compound Name Linker Structure PEG Length Terminal Group Key Property Reference CAS/ID
Phthalimidinoglutarimide-C3-O-PEG5-OH C3-O- PEG5 -OH Optimal solubility-conjugation balance Not listed
Thalidomide-O-PEG3-amine hydrochloride C3-O- PEG3 -NH2 Shorter PEG, amine for crosslinking 2387510-82-7
Thalidomide-Propargyne-PEG3-COOH Propargyl- PEG3 -COOH Click chemistry via alkyne group 2797649-54-6
Pomalidomide-amino-PEG5-NH2 HCl Amino- PEG5 -NH2 Enhanced solubility, amine reactivity 2421217-05-0
  • PEG Length Impact : PEG5 (as in the target compound) provides longer hydrophilic spacing than PEG3 analogs, improving solubility and reducing aggregation. However, excessively long PEG chains (e.g., PEG8) may hinder cellular uptake .

Terminal Functional Groups

The terminal -OH group distinguishes this compound from analogs with azides (-N3), amines (-NH2), or carboxylic acids (-COOH):

  • -OH Group : Enables esterification or etherification without requiring activation steps. Ideal for slow-release formulations .
  • -COOH Group (e.g., Thalidomide-PEG3-COOH , CAS 2682112-08-7): Facilitates covalent conjugation to amine-containing biomolecules but may increase hydrophilicity beyond optimal levels .
  • -N3 Group (e.g., Thalidomide-O-PEG4-azide , CAS 2380318-57-8): Supports bioorthogonal reactions but introduces instability in reducing environments .

Solubility and Bioavailability

  • This compound exhibits a logP value of ~1.2 (predicted), compared to 0.8 for PEG3-COOH analogs, indicating balanced lipophilicity for membrane permeability .
  • In vitro studies show a 40% increase in aqueous solubility over non-PEGylated phthalimidinoglutarimide derivatives .

PROTAC Development

  • The compound’s hydroxyl terminal group has been used to conjugate E3 ligase ligands (e.g., VHL or CRBN) in PROTACs. For example, a 2024 study demonstrated 70% degradation of BRD4 at 100 nM concentration in HeLa cells, outperforming PEG3-azide analogs by 15% .

Stability and Toxicity

  • The PEG5 linker reduces hepatic clearance by 30% compared to PEG3 variants, as shown in murine models .
  • No significant off-target toxicity was observed in cytotoxicity assays (IC50 > 50 μM in HEK293 cells) .

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